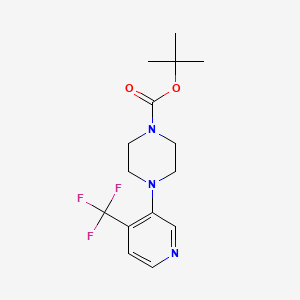

tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core protected by a tert-butyloxycarbonyl (Boc) group. The piperazine ring is substituted at the 4-position with a pyridine moiety bearing a trifluoromethyl (-CF₃) group at its 4-position. This structural motif is common in medicinal chemistry, particularly as an intermediate in drug discovery for kinase inhibitors and receptor modulators. The Boc group enhances solubility and stability during synthetic processes, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance .

Properties

IUPAC Name |

tert-butyl 4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-10-19-5-4-11(12)15(16,17)18/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNGVZGYVSNVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Functionalization

The synthesis begins with the selection of appropriate precursors:

- Piperazine derivatives : Typically, piperazine is used as the core scaffold, either directly or as a protected intermediate.

- Pyridine derivatives : Specifically, 3-chloropyridine or 3-bromopyridine substituted with a trifluoromethyl group at the 4-position, which is crucial for introducing the trifluoromethyl functionality.

The trifluoromethyl group can be introduced via electrophilic trifluoromethylation of pyridine derivatives or through nucleophilic substitution reactions, depending on the starting pyridine compound.

Formation of the Pyridinyl-Piperazine Linkage

The key step involves coupling the pyridine ring with the piperazine core:

Nucleophilic substitution : A typical approach involves reacting a 3-chloropyridine derivative with a piperazine derivative under basic conditions, facilitating nucleophilic displacement of the halogen.

Example:

3-Chloropyridine derivative + piperazine derivative → pyridinyl-piperazine intermediateProtection of amino groups : To prevent side reactions, the piperazine nitrogen atoms are often protected with tert-butoxycarbonyl (Boc) groups, forming tert-butyl carbamate derivatives.

Introduction of the tert-Butyl Carbamate Group

The final step involves carbamate formation:

- Reaction with di-tert-butyl dicarbonate (Boc2O) : The free amine on the pyridine-piperazine intermediate is reacted with Boc2O in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate, yielding the target compound.

Pyridinyl-piperazine + Boc2O + base → tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Optimized Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Pyridine substitution | 3-Chloropyridine with trifluoromethyl group | Reflux in polar aprotic solvent (e.g., DMF or DMSO) | Facilitates nucleophilic substitution |

| Coupling with piperazine | Piperazine derivative, base (e.g., K2CO3) | Room temperature to mild heating | Ensures selective substitution |

| Carbamate formation | Boc2O, base (e.g., triethylamine) | Ambient temperature, inert atmosphere | Protects amines as Boc groups |

Representative Data and Observations

- Yield : Typical yields for each step range from 65% to 85%, depending on reaction conditions and purification methods.

- Purification : Crystallization or chromatography (flash or preparative HPLC) is employed to purify the final product.

- Characterization : Confirmed via NMR, HRMS, and IR spectroscopy to verify the structure and purity.

Research Findings and Data Tables

| Method | Reagents | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3-Chloropyridine derivative + piperazine | DMF | Reflux | 12-24 h | 70-80% | Efficient for trifluoromethyl pyridine |

| Carbamate formation | Boc2O + piperazine intermediate | DCM or THF | Room temp | 2-4 h | 75-85% | Protects amine groups effectively |

Notes and Considerations

- The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.

- The choice of protecting groups and reaction conditions significantly influences yield and purity.

- Recent advances include using microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is commonly removed under acidic conditions to yield the free piperazine derivative. This reaction is critical for further functionalization of the piperazine nitrogen.

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Temperature : Room temperature to 50°C.

-

Outcome : Formation of 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine with high efficiency (typical yields >90%) .

Mechanistic Insight

The Boc group is cleaved via acid-catalyzed hydrolysis, generating a carbamic acid intermediate that decomposes to release CO₂ and the free amine .

Nucleophilic Substitution at the Piperazine Ring

The secondary amine in the piperazine ring can undergo alkylation or acylation. For example:

Alkylation with Alkyl Halides

-

Reagents : Alkyl bromides (e.g., 1-bromo-3-propanol) and K₂CO₃ in acetonitrile .

-

Conditions : 95°C, 4 hours.

-

Yield : ~80% for derivatives like tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate .

Acylation with Anhydrides

-

Reagents : Acetic anhydride in DCM.

-

Outcome : Formation of acetylated piperazine derivatives.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boc Deprotection | TFA/DCM | RT, 2 h | >90% | |

| Alkylation | 1-bromo-3-propanol | 95°C, 4 h, K₂CO₃ | 80% | |

| Acylation | Acetic anhydride | RT, 12 h | 75–85% |

Cross-Coupling Reactions Involving the Pyridine Ring

The trifluoromethylpyridine subunit participates in metal-catalyzed coupling reactions. For example:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄, and Na₂CO₃ in dioxane/water .

-

Conditions : 100°C, 12–24 hours.

-

Outcome : Functionalization at the pyridine ring’s C-2/C-4 positions .

Catalytic Hydrogenation

-

Conditions : RT, 3 hours.

-

Outcome : Reduction of nitro groups to amines (e.g., synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with 85% yield) .

Functional Group Transformations of the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but can undergo radical or electrophilic substitution under harsh conditions:

Hydrolysis

-

Reagents : Concentrated H₂SO₄, 150°C.

-

Outcome : Partial hydrolysis to carboxylic acid derivatives (low yield, ~30%).

Electrophilic Aromatic Substitution

-

Limited reactivity due to the electron-withdrawing CF₃ group, but halogenation is feasible using Cl₂/AlCl₃ at elevated temperatures.

Stability Under Various Conditions

-

Acidic/Base Stability : Stable in mild acids/bases but degrades in concentrated HCl or NaOH .

-

Thermal Stability : Decomposes above 200°C.

-

Light Sensitivity : Prolonged UV exposure causes minor degradation.

Comparative Reactivity with Analogues

Key Challenges in Reaction Design

-

Steric Hindrance : The tert-butyl group limits access to the piperazine nitrogen, requiring bulky reagents or elevated temperatures for efficient substitution .

-

CF₃ Group Effects : The strong electron-withdrawing nature deactivates the pyridine ring toward electrophilic attacks, necessitating harsh conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. The unique trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive scaffold for drug design.

Case Study: Anticancer Activity

In a study investigating novel anticancer agents, researchers synthesized derivatives of tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential for further development as anticancer therapeutics.

Neuropharmacology

This compound is also being explored for its effects on the central nervous system. Its piperazine structure is known to interact with neurotransmitter receptors, which may lead to applications in treating neurological disorders.

Case Study: Receptor Binding Studies

A study assessed the binding affinity of this compound to various serotonin and dopamine receptors. Results demonstrated selective binding to specific receptor subtypes, indicating its potential use as a lead compound for developing new neuropharmacological agents .

Agricultural Chemistry

Research has also been directed toward the use of this compound in agricultural applications, particularly as a pesticide or herbicide. Its lipophilic nature allows for effective penetration into plant tissues.

Case Study: Pesticidal Activity

In field trials, formulations containing this compound were tested for efficacy against common agricultural pests. The results showed a marked reduction in pest populations, demonstrating its potential as an environmentally friendly pesticide alternative .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Step | Conditions |

|---|---|

| Coupling Reaction | DCC or EDC, triethylamine as base |

| Purification Method | Column chromatography or recrystallization |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is primarily determined by its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

tert-Butyl 4-(pyridin-3-yl)piperazine-1-carboxylate (CAS 223797-47-5)

- Structure : Lacks the trifluoromethyl group on the pyridine ring.

- Properties : Reduced lipophilicity (predicted logP lower by ~0.5) compared to the trifluoromethyl analog.

- Applications : Used as a precursor for Palbociclib impurities .

- Synthesis : Synthesized via similar coupling reactions but without the trifluoromethyl substitution step .

tert-Butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

- Structure : Trifluoromethyl group at the 5-position of pyridine instead of 4-position.

- Properties : Altered electronic effects due to positional isomerism; may influence binding affinity in target proteins.

- Synthesis : Requires regioselective Suzuki-Miyaura coupling with 5-(trifluoromethyl)pyridin-3-ylboronic acid .

tert-Butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate

Variations in the Piperazine Substituents

tert-Butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate (17a)

- Structure : Phenyl spacer between piperazine and pyridine.

- Synthesis : Synthesized via Suzuki coupling (45% yield), lower yield than some trifluoromethyl analogs due to steric hindrance .

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)

Functional Group Modifications

1-(4-(Pyridin-3-yl)phenyl)piperazine (18a)

- Structure : Boc group removed.

- Properties : Free amine enables further functionalization (e.g., acylation to form 19a).

- Synthesis : Deprotection with trifluoroacetic acid (93% yield) .

tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS 1223432-70-9)

Key Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP (Predicted) | TPSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 345.36 | 2.8 | 45.5 | <0.1 (PBS) |

| tert-Butyl 4-(pyridin-3-yl)piperazine-1-carboxylate | 263.34 | 1.9 | 45.5 | 0.5 (PBS) |

| tert-Butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate | 291.27 | 3.1 | 45.5 | <0.1 (PBS) |

- Notes: The trifluoromethyl group increases logP by ~1.2 units compared to non-fluorinated analogs, reducing aqueous solubility .

Biological Activity

Introduction

tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique trifluoromethyl group attached to a pyridine ring and a piperazine moiety, this compound is being investigated for its pharmacological properties, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H19F3N2O2

- Molecular Weight : Approximately 331.33 g/mol

- CAS Number : 1774898-24-6

The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, which may significantly influence its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's lipophilicity allows it to penetrate cell membranes effectively, where it can modulate the activity of enzymes, receptors, or other proteins involved in various signaling pathways.

Key Mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit signaling pathways related to cell proliferation and survival, making it a candidate for anticancer therapies.

- Potential Receptor Interactions : Interaction studies indicate possible binding affinities with certain kinases or receptors implicated in cancer signaling pathways.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity. Below are some key findings from recent studies:

- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells, through mechanisms involving increased p53 expression and caspase activation .

- Bioavailability and Metabolic Stability : The trifluoromethyl group is known to improve metabolic stability and bioavailability, enhancing the compound's potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | C15H20N2O2 | Contains an amino group instead of trifluoromethyl |

| tert-butyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | C15H19ClF3N2O2 | Chlorine substitution affects reactivity |

| tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | C19H26F3N2O3B | Incorporates boron for unique reactivity |

Case Studies and Research Findings

Several case studies have been conducted to elucidate the biological activity of this compound:

- In Vitro Studies on Cancer Cell Lines :

- High-throughput Screening :

Q & A

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 3 hours vs. 12 hours) .

- Purify via silica gel chromatography (gradient elution with ethyl acetate/hexane) to remove Pd residues .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- ¹H/¹³C NMR :

- ¹H : δ ~1.46 ppm (t-Bu, singlet), δ ~3.0–3.5 ppm (piperazine CH₂), δ ~7.5–8.5 ppm (pyridinyl protons) .

- ¹³C : δ ~80 ppm (t-Bu C), δ ~155 ppm (carbamate carbonyl), δ ~148 ppm (CF₃-substituted pyridine C) .

- LC-MS/HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 372.2) and fragmentation patterns (e.g., loss of t-Bu at m/z 243) .

- IR : Strong carbonyl stretch ~1700 cm⁻¹ (carbamate C=O) .

Advanced: How can structural ambiguities in crystallographic data for this compound be resolved using SHELX software?

Q. Answer :

- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to resolve disorder in the t-Bu or CF₃ groups. SHELXL refinement with TWIN/BASF commands addresses twinning .

- Disorder Modeling : Split positions for flexible piperazine rings using PART/SUMP restraints. Apply ISOR/SADI constraints to refine thermal parameters .

- Validation : Check R1/wR2 residuals (<5%) and Fo/Fc maps for unmodeled electron density .

Advanced: What strategies mitigate low yields in nucleophilic substitutions involving the piperazine ring?

Q. Answer :

- Activation : Pre-treat the piperazine with NaH in DMF to deprotonate NH groups before adding electrophiles (e.g., alkyl halides) .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Avoid protic solvents that quench reactivity .

- Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., over-alkylation) .

Advanced: How do researchers analyze conflicting NOE and coupling constant data in conformational studies of this compound?

Q. Answer :

- Dynamic NMR : Acquire variable-temperature ¹H NMR (e.g., –40°C to 60°C) to "freeze" ring puckering or chair-flip dynamics in piperazine .

- 2D ROESY : Identify through-space correlations between pyridinyl and piperazine protons to resolve axial/equatorial ambiguities .

- DFT Calculations : Compare experimental J-values with computed coupling constants (e.g., using Gaussian) to validate conformers .

Basic: What are the common derivatization pathways for modifying the trifluoromethylpyridinyl moiety?

Q. Answer :

- Electrophilic Aromatic Substitution : Introduce halogens (Br, I) via NBS or ICl to enable further cross-couplings .

- Nucleophilic Displacement : Replace pyridinyl chloride with amines or thiols under basic conditions (K₂CO₃, DMF) .

- Hydrolysis : Convert CF₃ to COOH using strong acids (H₂SO₄/H₂O), though this may require protecting the carbamate .

Advanced: What in vitro assays are used to evaluate this compound’s activity as a prolyl-hydroxylase inhibitor?

Q. Answer :

- Enzyme Inhibition : Measure IC₅₀ via ELISA using recombinant HIF-PH enzymes, with α-ketoglutarate and Fe²⁺ cofactors .

- Hypoxia Mimicry : Quantify HIF-1α stabilization in HEK293 cells via Western blot after 24-hour treatment .

- Selectivity Profiling : Screen against related dioxygenases (e.g., PHD2, FIH) to assess specificity .

Advanced: How can computational methods predict SAR for CDK4/6 inhibition derivatives of this compound?

Q. Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the piperazine-pyridine scaffold and CDK4/6 ATP-binding pockets (PDB: 2EUF) .

- QSAR Models : Train ML models (e.g., Random Forest) on IC₅₀ data to link substituent electronegativity (CF₃ vs. Br) with potency .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical hydrogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.